
A Comprehensive Spectroscopic Guide to 6-
Hydroxy-2'-methoxyflavone

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 6-Hydroxy-2'-methoxyflavone

Cat. No.: B1214690

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Hydroxy-2'-
methoxyflavone (C₁₆H₁₂O₄), a flavonoid compound of interest to researchers in medicinal

chemistry and natural product synthesis. By integrating Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, we present a complete structural

characterization, underpinned by field-proven insights and methodologies. This document is

intended for scientists and drug development professionals who require a robust understanding

of this molecule's analytical profile.

Molecular Structure and Atom Numbering
A clear and unambiguous assignment of spectroscopic signals is predicated on a standardized

atom numbering system. The structure of 6-Hydroxy-2'-methoxyflavone is depicted below,

following the conventional numbering for the flavone backbone. This framework will be used for

all subsequent spectral assignments.

Caption: IUPAC numbering of the 6-Hydroxy-2'-methoxyflavone structure.
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NMR spectroscopy is the cornerstone of molecular structure elucidation. While a complete,

peer-reviewed NMR dataset for this specific molecule is not widely published, a reliable

spectral profile can be constructed from the well-documented data of its structural analogs,

namely 6-hydroxyflavone and various methoxyflavones.[1][2] The substituent effects are

predictable and allow for a confident assignment.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons. The methoxy group is expected to appear as a sharp singlet, while the aromatic

protons will exhibit characteristic splitting patterns (doublets, triplets, doublet of doublets) based

on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for 6-Hydroxy-2'-methoxyflavone (in DMSO-d₆)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| 2'-OCH₃ | ~3.8 - 3.9 | s | - |

Expertise & Experience: The prediction for H-3 is based on its vinylic nature within the

flavone C-ring. The protons on the A-ring (H-5, H-7, H-8) are assigned based on their

expected ortho and meta couplings. The 2'-methoxy group on the B-ring induces a slight

upfield shift on the adjacent H-3' and H-6' protons compared to an unsubstituted B-ring,

while the pattern remains a complex multiplet system. The methoxy protons themselves

consistently appear around 3.8-4.0 ppm.[3]
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The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in

the molecule. The carbonyl carbon (C-4) is characteristically found far downfield.

Table 2: Predicted ¹³C NMR Data for 6-Hydroxy-2'-methoxyflavone (in DMSO-d₆)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| 2'-OCH₃ | ~55 - 56 |

Expertise & Experience: The assignments are based on established data for flavonoids.[1][2]

The C-4 carbonyl is the most deshielded carbon. The oxygen-substituted carbons (C-2, C-6,

C-8a, C-2') appear at lower field strengths in the aromatic region. The methoxy carbon signal

is reliably found around 56 ppm.[3] Two-dimensional NMR experiments like HSQC and

HMBC would be required to confirm these assignments unequivocally.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule.

The spectrum for 6-Hydroxy-2'-methoxyflavone displays characteristic absorption bands that

confirm its key structural features. The data presented here is based on an Attenuated Total

Reflectance (ATR) spectrum available from public databases.[4]

Table 3: Characteristic IR Absorption Bands for 6-Hydroxy-2'-methoxyflavone
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| ~1050 - 1020 | Medium | Aryl Ether (Ar-O-C) | Sym. Stretch |

Trustworthiness: The presence of a strong, sharp peak around 1620 cm⁻¹ is a definitive

indicator of the conjugated ketone (C-4 carbonyl) characteristic of the flavone core. The

broad absorption above 3100 cm⁻¹ confirms the presence of the hydroxyl group at the C-6

position. The strong bands in the 1280-1020 cm⁻¹ region are consistent with the C-O

stretching vibrations from the pyran ring ether, the phenolic ether, and the methoxy group.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's fragmentation pattern, further confirming its structure. The data below corresponds

to MS/MS analysis of the protonated molecule.[4]

Molecular Ion: The electrospray ionization (ESI) mass spectrum in positive ion mode shows

a prominent protonated molecular ion [M+H]⁺ at m/z 269.0808, which is consistent with the

molecular formula C₁₆H₁₂O₄ (calculated exact mass: 268.0736).

Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of the m/z 269 ion reveals a fragmentation pattern that is

characteristic of flavonoids.

Table 4: Major Fragment Ions in the MS/MS Spectrum of 6-Hydroxy-2'-methoxyflavone
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| 235 | [M+H - H₂O - OH]⁺ | Water and Hydroxyl radical |

Causality Behind Fragmentation: The fragmentation is initiated from the protonated

molecular ion. The initial loss of a methyl radical (•CH₃) from the methoxy group to form the

ion at m/z 254 is a common pathway for methoxylated compounds. Subsequent losses of

small, stable molecules like water (H₂O) and carbon monoxide (CO) (not explicitly listed but

common in flavonoids) from the heterocyclic ring are also expected. The diagram below

illustrates this primary fragmentation step.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Primary fragmentation of protonated 6-Hydroxy-2'-methoxyflavone.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1214690?utm_src=pdf-body-href
https://www.benchchem.com/product/b1214690?utm_src=pdf-body-href
https://www.benchchem.com/product/b1214690?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The acquisition of high-quality spectroscopic data relies on standardized, validated protocols.

The following methodologies represent best practices for the characterization of flavonoid

compounds.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
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baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at

2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Background Collection: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable

solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This

step is critical to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and

apply pressure using the anvil to ensure good contact.

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans

over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable

solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote

protonation for positive ion mode.

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

Infusion Analysis: For initial characterization, infuse the sample solution directly into the

electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

MS¹ Scan: Acquire a full scan mass spectrum (e.g., over m/z 100-1000) to identify the

protonated molecular ion [M+H]⁺.

MS² (Tandem MS) Scan: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 269)

as the precursor, isolating it, and subjecting it to collision-induced dissociation (CID) with an
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inert gas (e.g., argon or nitrogen) to generate fragment ions.

Data Analysis: Analyze the resulting spectra to determine the accurate mass of the parent

and fragment ions, which allows for molecular formula confirmation and structural

elucidation.

Conclusion
The collective spectroscopic evidence from NMR, IR, and MS provides a cohesive and

definitive characterization of 6-Hydroxy-2'-methoxyflavone. The IR spectrum confirms the

presence of key hydroxyl, carbonyl, and ether functional groups. High-resolution mass

spectrometry validates the molecular formula C₁₆H₁₂O₄ and reveals a fragmentation pattern

consistent with the flavone scaffold. While experimental NMR data is not readily available in the

literature, a detailed and reliable spectral map can be predicted based on established principles

and data from closely related compounds, providing a solid foundation for its identification and

further study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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